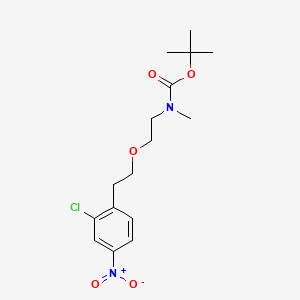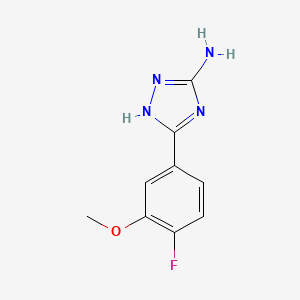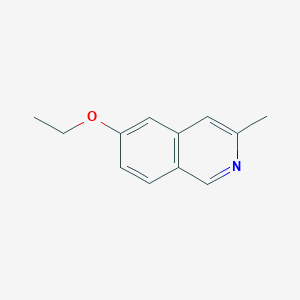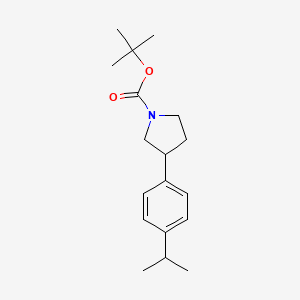
5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine hydrobromide is a chemical compound that features both bromomethyl and trifluoromethyl groups attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine hydrobromide typically involves the bromination of a suitable pyrimidine precursor. One common method includes the reaction of 2-(trifluoromethyl)pyrimidine with bromine in the presence of a catalyst to introduce the bromomethyl group. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for the production of significant quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction Reactions: Reduction of the bromomethyl group can yield different products depending on the reagents used.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the bromomethyl group.
Oxidizing Agents: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide
- 6-Bromomethyl-1,3-dimethyluracil-5-carboxaldehyde tosylhydrazone
Uniqueness
5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine hydrobromide is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions with other molecules. The presence of both bromomethyl and trifluoromethyl groups provides a combination of reactivity and stability that is valuable in various applications.
Propiedades
Fórmula molecular |
C6H5Br2F3N2 |
|---|---|
Peso molecular |
321.92 g/mol |
Nombre IUPAC |
5-(bromomethyl)-2-(trifluoromethyl)pyrimidine;hydrobromide |
InChI |
InChI=1S/C6H4BrF3N2.BrH/c7-1-4-2-11-5(12-3-4)6(8,9)10;/h2-3H,1H2;1H |
Clave InChI |
JRYXIEPJNQQUSA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)C(F)(F)F)CBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


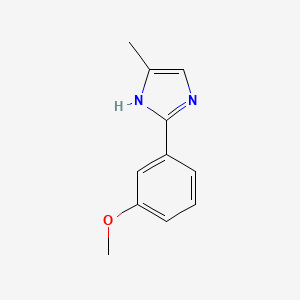

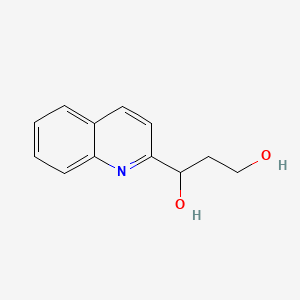



![Methyl (S)-2-[2-Amino-3-(3,4-dihydroxyphenyl)-N-methylpropanamido]acetate Hydrochloride](/img/structure/B13679423.png)
